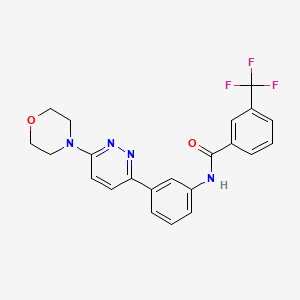

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

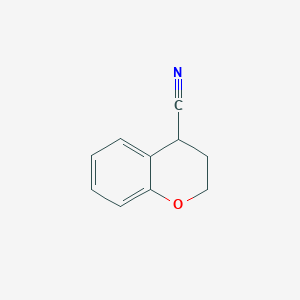

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as MPT0B392, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has been the subject of extensive research due to its ability to inhibit the growth and proliferation of cancer cells.

Scientific Research Applications

Analytical Methods and Antioxidant Activity

Research into antioxidants and their effects across multiple disciplines, including food engineering, medicine, and pharmacy, highlights the importance of compounds with potential antioxidant activities. Studies such as those by Munteanu and Apetrei (2021) have critically presented tests used to determine antioxidant activity, which could be relevant for compounds like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide if they exhibit similar properties. These tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH, focusing on the transfer of a hydrogen atom or an electron to assess antioxidant capacity (Munteanu & Apetrei, 2021).

Photoaffinity Labeling in Structural Biology

Photoaffinity labeling (PAL) is a technique used to study the interactions between biomolecules and potential drug targets. The review by Vodovozova (2007) discusses the theoretical aspects of PAL, characterizing photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. This approach is crucial in elucidating the stereochemistry of ligand interactions with receptors, including G-protein-coupled receptors, and investigating biological membranes and nucleotide-binding sites. The methodology described could be applicable to studying compounds like N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide, particularly in understanding its binding mechanisms and potential interactions with biological targets (Vodovozova, 2007).

Antimicrobial Activity of Synthetic Derivatives

The synthesis and evaluation of benzoxazinoids, including their subclasses benzoxazinones and benzoxazolinones, highlight their role in plant defense mechanisms against microbial threats. Such studies provide a foundation for exploring the antimicrobial potential of related compounds, including N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide. The investigation of these compounds' activity against pathogenic fungi and bacteria could lead to the development of novel antimicrobial agents. The review by de Bruijn, Gruppen, and Vincken (2018) details the structural diversity and biosynthetic pathways of benzoxazinoids, offering insights into how similar compounds could be synthesized and modified for enhanced antimicrobial efficacy (de Bruijn, Gruppen, & Vincken, 2018).

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It can be inferred that the compound likely interacts with pathways involved in the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a bactericidal or bacteriostatic effect .

properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-4-16(13-17)21(30)26-18-6-2-3-15(14-18)19-7-8-20(28-27-19)29-9-11-31-12-10-29/h1-8,13-14H,9-12H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDNNTCSBWDTMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2882086.png)

![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)

![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)

![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)

![(E)-3-(2-(benzo[d]oxazol-2-yl)ethyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2882102.png)

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)

![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)